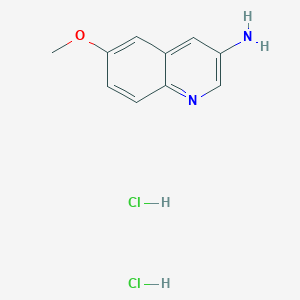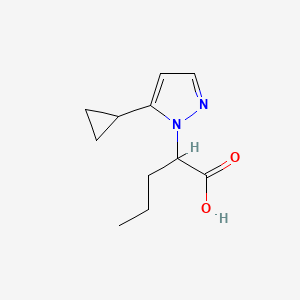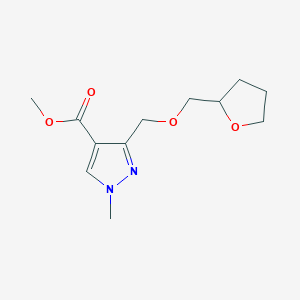
4-Chloropyridin-3-OL hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloropyridin-3-OL hydrochloride is a chemical compound with the molecular formula C5H5Cl2NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound . It is used as an intermediate in many chemical reactions .
Molecular Structure Analysis
The molecular structure of 4-Chloropyridin-3-OL hydrochloride consists of a pyridine ring with a chlorine atom attached to the 4th carbon and a hydroxyl group attached to the 3rd carbon . The hydrochloride indicates that a hydrogen chloride has been added to the molecule .Physical And Chemical Properties Analysis
4-Chloropyridin-3-OL hydrochloride is a solid with a molecular weight of 166.01 .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Catalytic Activity : One study focused on the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols, demonstrating its efficiency in base-free conditions and providing insights into the reaction mechanism (Liu et al., 2014). This suggests potential applications of similar chloropyridinol compounds in facilitating organic transformations.
- Hydrosilylation Mechanisms : Another study utilized electrospray ionization mass spectrometry to explore the mechanism of hydrosilylation of terminal alkynes using an N-heterocyclic carbene complex of iridium, highlighting the detection and characterization of all reaction intermediates (Vicent et al., 2006). This research might indicate the broader utility of chloropyridine derivatives in understanding and improving catalytic processes.
Material Science
- Photochemistry and Luminescent Materials : Research into the photophysical properties of complexes, such as the study on coordination polymers containing 1D channels as selective luminescent probes, demonstrates the potential of pyridine derivatives in developing materials with specific optical properties (Zhao et al., 2004). Such materials could be used in sensors, imaging, and other applications where controlled luminescence is crucial.
Environmental Chemistry
- Pollutant Degradation : A novel catalyst system based on Fe-N, N'-dipicolinamide complex for the degradation of 4-chlorophenol using hydrogen peroxide as an oxidant was investigated, showing high removal efficiency under mild conditions (Jin et al., 2018). This indicates the role of pyridine derivatives in environmental remediation techniques.
Safety and Hazards
The safety data sheet for 4-Chloropyridin-3-OL hydrochloride indicates that it may be harmful if swallowed and causes serious eye irritation . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-chloropyridin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOUPNOMMWXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridin-3-OL hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2822156.png)
![2-(1-adamantyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2822157.png)




![[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate](/img/structure/B2822165.png)

![4-((3-(3-(methylthio)phenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)methyl)benzonitrile](/img/structure/B2822167.png)
![1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2822168.png)
![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone](/img/structure/B2822169.png)
![8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2822170.png)
![5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2822176.png)
